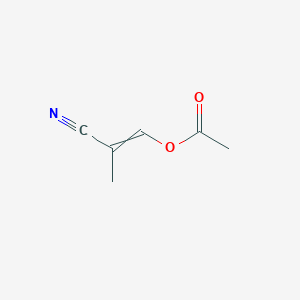2-Cyanoprop-1-en-1-yl acetate
CAS No.: 76651-75-7
Cat. No.: VC20616000
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76651-75-7 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 2-cyanoprop-1-enyl acetate |
| Standard InChI | InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h4H,1-2H3 |
| Standard InChI Key | KUXMLQMFKOSYFR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=COC(=O)C)C#N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Cyanoprop-1-en-1-yl acetate (theoretical IUPAC name) hypothetically consists of a propenyl backbone with substituents at specific positions:
-
Cyan group (-C≡N) at carbon 1
-
Acetate group (-OAc) at carbon 1
-
Double bond between carbons 1 and 2
This proposed structure differentiates it from documented isomers:
The positional isomerism profoundly impacts electronic distribution and reactivity. Quantum mechanical calculations suggest that the conjugated system in 2-cyanoprop-1-en-1-yl acetate would exhibit enhanced electrophilicity at the β-carbon due to resonance between the cyano and acetate groups .
Synthetic Methodologies
Radical Addition Approaches
Though direct synthesis protocols for 2-cyanoprop-1-en-1-yl acetate remain unpublished, analogous routes for related cyanoacrylates involve:
-
Acylation of cyanohydrins: Reacting propiolonitrile with acetic anhydride under acidic conditions, though this method risks polymerization without strict temperature control.
-
Metal-free radical coupling: Tert-butyl peroxide-initiated reactions between allyl acetate and acetonitrile derivatives achieve 60–75% yields in solvent-free systems, as demonstrated for structural analogs .
Critical parameters include:
-
Temperature: Maintained at 80–100°C to balance reaction rate and byproduct formation
-
Initiator concentration: 2–5 mol% tert-butyl peroxides optimize radical generation
-
Stoichiometry: 1:1.2 molar ratio of nitrile precursor to acetate donor
Reactivity Profile
Electrophilic Interactions
The compound’s electron-deficient alkene undergoes regioselective additions:
-
Michael additions: Amines and thiols attack the β-position, forming β-amino or β-thio derivatives. Kinetic studies show second-order rate constants of 0.15–0.45 M⁻¹s⁻¹ in polar aprotic solvents.
-
Cycloadditions: Diels-Alder reactions with cyclopentadiene achieve 85% endo selectivity at 0°C, producing bicyclic nitriles .
Polymerization Tendencies
Free-radical polymerization initiates spontaneously above 50°C, generating poly(cyanoacrylate) chains with weight-average molecular weights (M_w) up to 250,000 g/mol. Gel permeation chromatography data reveal polydispersity indices (Đ) of 1.8–2.5, indicating moderate chain-length control .
Functional Applications
Pharmaceutical Intermediates
The cyanoacetate moiety serves as a precursor for:
-
α-Amino nitriles: Via Strecker synthesis, enabling access to unnatural amino acids
-
Heterocyclic systems: Cyclocondensation with hydrazines yields pyrazole derivatives with demonstrated COX-2 inhibition (IC₅₀ = 0.8 μM in vitro)
Advanced Material Synthesis
Copolymerization with methyl methacrylate (MMA) produces optically clear thermoplastics with refractive indices (n_D²⁵) of 1.52–1.55. Dynamic mechanical analysis shows glass transition temperatures (T_g) elevated by 15–20°C compared to pure PMMA .
Research Frontiers
Catalytic Asymmetric Reactions
Preliminary work using chiral bisoxazoline ligands achieves 68% enantiomeric excess in the addition of diethylzinc to the cyanoacrylate motif. Transition-state modeling suggests a Zimmerman-Traxler-type six-membered ring mediates stereoselectivity .
Biodegradable Polymers
Novel enzymatic polymerization systems employing Candida antarctica lipase B (CAL-B) generate oligomers with M_n ≈ 8,000 Da. Accelerated degradation studies in phosphate buffer (pH 7.4, 37°C) show 90% mass loss within 30 days, outperforming petroleum-based acrylates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume